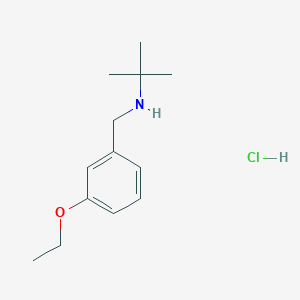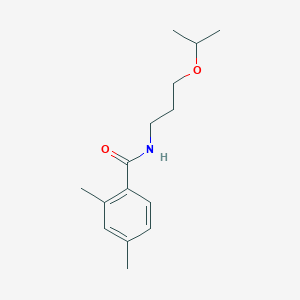
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of amphetamines. It is a stimulant drug that has been used in scientific research for several years. EPH has a similar chemical structure to other stimulants such as amphetamines, methamphetamines, and cathinones. The compound has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and arousal. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. The increased levels of these neurotransmitters result in increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing additional energy to the body. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to increase the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter release and reuptake inhibition. It has been studied for its potential use in treating various medical conditions, making it a useful tool for drug discovery. However, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also has several limitations. It is a controlled substance, making it difficult to obtain and use in research. It also has potential side effects, including cardiovascular problems and addiction.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in treating ADHD and other neurological conditions. Researchers are also interested in studying the long-term effects of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride use, including its potential for addiction and cardiovascular problems. Additionally, there is interest in developing new compounds with similar chemical structures to N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride that may have improved therapeutic properties. Overall, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a promising compound that has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a base. The resulting product is then purified and converted into its hydrochloride salt form. The synthesis of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in scientific research to study its potential effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been studied for its potential use in treating ADHD, narcolepsy, and other neurological conditions. The compound has also been studied for its potential use as a performance-enhancing drug.
Propiedades
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)


![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)